N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The structure includes a 3-(trifluoromethyl)benzamide moiety at the 2-position of the thiadiazole ring and a carbamoylmethyl sulfanyl group at the 5-position. Its synthesis typically involves coupling reactions between thiadiazole precursors and activated benzamide derivatives under controlled conditions, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O2S2/c13-12(14,15)7-3-1-2-6(4-7)9(21)17-10-18-19-11(23-10)22-5-8(16)20/h1-4H,5H2,(H2,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDCZILZQZADNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Carbamoylmethyl Group: The thiadiazole-2-thiol is then reacted with chloroacetic acid to introduce the carbamoylmethyl group.
Formation of the Benzamide Derivative: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzoyl chloride to form the desired compound.
Chemical Reactions Analysis
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide exhibits notable biological activities that make it a candidate for therapeutic applications:
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial effects against various bacterial strains. In vitro studies have demonstrated its effectiveness:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest its potential use in developing new antibiotics or antimicrobial agents.
Anticancer Activity
The compound has also been explored for its anticancer properties. A study assessed its effects on cancer cell lines using MTT assays, revealing that it can induce apoptosis through caspase-dependent pathways. This mechanism is crucial for cancer treatment as it targets cancer cells while sparing normal cells .
Neuroprotective Effects
In another study focusing on neuroprotection, this compound demonstrated the ability to reduce cell death in PC12 cells subjected to oxidative stress. This suggests potential applications in neurodegenerative disease therapies .
Case Studies
Several case studies have highlighted the diverse applications of this compound:
Case Study 1: Antimicrobial Effectiveness
A comparative study evaluated the antimicrobial effectiveness of this compound against standard bacterial strains. The results indicated that it significantly inhibited bacterial growth compared to controls.
Case Study 2: Neuroprotection
Research on neuroprotective capabilities in PC12 cells exposed to oxidative stress showed that treatment with this compound led to improved cell viability and reduced apoptosis compared to untreated controls.
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt DNA replication, and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compounds with the 1,3,4-thiadiazole core exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogues:
Key Differences and Implications
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and BB01865 enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to non-fluorinated analogues like benzylthio derivatives . Carbamoylmethyl sulfanyl vs. benzylthio: The carbamoyl group may improve solubility and reduce toxicity compared to benzylthio substituents, which are prone to metabolic oxidation .
Synthetic Routes :
- The target compound shares synthesis steps (e.g., thiol coupling) with analogues like Compound 3a-g but requires specialized reagents (e.g., carbamoylmethylating agents) .
- BB01865 involves halogenated benzamide coupling, which introduces steric bulk but may limit bioavailability compared to the target compound’s smaller substituents .
Biological Performance: Kinase Inhibition: Compound 3a-g demonstrates nanomolar IC₅₀ values against Abl/Src kinases, suggesting the target compound’s trifluoromethyl benzamide could mimic this activity . Antimicrobial Activity: The allyl-sulfamoyl derivative () shows broad-spectrum activity, highlighting the importance of sulfonyl groups for targeting microbial enzymes .
Research Findings and Trends
- Anticancer Potential: Structural analogues with trifluoromethyl groups (e.g., Compound 3a-g) show pro-apoptotic effects via caspase-3 activation and G2/M cell cycle arrest . The target compound’s carbamoylmethyl group may further modulate apoptosis pathways.
- Synthetic Challenges: Fluorinated thiadiazoles require anhydrous conditions to prevent hydrolysis, whereas non-fluorinated derivatives (e.g., benzylthio compounds) tolerate milder conditions .
- SAR Insights : Sulfanyl linkages at the 5-position are critical for bioactivity; replacing sulfur with oxygen (e.g., oxadiazoles) reduces potency due to weaker enzyme interactions .
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a compound belonging to the thiadiazole family, characterized by its unique chemical structure that features a thiadiazole ring, a carbamoyl group, and a trifluoromethylbenzamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.33 g/mol. Its structural features contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₃N₃OS |
| Molecular Weight | 303.33 g/mol |
| Chemical Class | Thiadiazole Derivative |
| CAS Number | 868973-46-0 |
Antimicrobial Activity
Research indicates that compounds within the thiadiazole class exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with essential cellular processes.
For instance, a study involving derivatives of thiadiazoles demonstrated their potential as antibacterial agents against Staphylococcus aureus and Escherichia coli, with certain compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The compound has also shown promise in anticancer research. It is believed to exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell growth and death.
Anti-inflammatory Properties
Thiadiazole derivatives are known for their anti-inflammatory effects. This compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The compound exhibited selective inhibition of COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in key biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : It could trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Inflammatory Pathway Modulation : By selectively inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Antibacterial Screening : A series of thiadiazole derivatives were screened for antibacterial activity against E. coli and S. aureus, revealing MIC values that support their potential as therapeutic agents .
- Anticancer Efficacy : In vitro studies showed that certain derivatives could significantly reduce cell viability in human cancer cell lines through apoptosis induction.
- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reductions in paw edema comparable to standard treatments like celecoxib .
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including thiadiazole ring formation, sulfanyl linkage, and benzamide coupling. Key considerations:
- Temperature Control : Maintain reflux conditions (e.g., acetonitrile at 80°C) for cyclization steps to ensure reaction completion .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
- Purification : Employ column chromatography or recrystallization to isolate the final product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Catalysts : Optimize with triethylamine for deprotonation or iodine for sulfur extrusion during cyclization .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze and spectra to confirm functional groups (e.g., trifluoromethyl at ~110 ppm in -NMR) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z ~450) .
- X-ray Crystallography : Resolve 3D conformation to assess bond angles and intermolecular interactions (e.g., thiadiazole ring planarity) .
Advanced Research Questions
Q. How can contradictory reports on the antimicrobial efficacy of thiadiazole derivatives be addressed methodologically?
- Methodological Answer : Discrepancies often arise from assay variability or structural modifications. Mitigation strategies:
- Standardized Assays : Use broth microdilution (CLSI guidelines) to compare MIC values against S. aureus or E. coli .
- Structural Analysis : Correlate activity with substituents (e.g., electron-withdrawing groups like -CF enhance membrane penetration) .
- Resistance Studies : Test against efflux pump-deficient strains to isolate compound-specific effects .
Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking Software : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., Abl/Src). Focus on hydrogen bonding with thiadiazole sulfur and hydrophobic interactions with -CF .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Pharmacophore Mapping : Identify critical motifs (e.g., carbamoylmethyl sulfanyl) for target engagement .
Q. How can solubility challenges be addressed without compromising bioactivity in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .
- Co-solvent Systems : Use PEG-400/water mixtures (70:30) for preclinical formulations .
- Salt Formation : React with HCl or sodium pivalate to generate stable salts with improved dissolution .
Q. What experimental designs are optimal for elucidating the mechanism of action in cancer cell lines?
- Methodological Answer :
- Cell Cycle Analysis : Use flow cytometry (PI staining) to assess G1/S arrest in MDA-MB-231 cells .
- Apoptosis Assays : Measure caspase-3 activation via Western blot .
- Target Validation : Knockdown suspected targets (e.g., EGFR) with siRNA and monitor IC shifts .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for structurally similar analogs?
- Methodological Answer :
- Comparative Analysis : Overlay spectra with reference compounds (e.g., PubChem entries) to identify shifts caused by -CF or sulfanyl groups .
- Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d vs. CDCl) .
- Quantum Calculations : Use Gaussian09 to simulate NMR spectra and validate assignments .
Q. What statistical methods are recommended for analyzing dose-response data in high-throughput screens?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC .
- PCA : Reduce dimensionality and identify outliers in multi-parametric datasets .
- Bootstrap Analysis : Estimate confidence intervals for IC values (n=10,000 iterations) .
Structural & Functional Optimization
Q. Which structural modifications are most promising for improving metabolic stability?
- Methodological Answer :
- Isosteric Replacement : Substitute labile esters with amides (e.g., morpholine sulfonyl groups) .
- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable sites (e.g., benzylic positions) .
- Cyclization : Convert linear sulfanyl chains into thiadiazoline rings to reduce CYP450 oxidation .
Q. How can researchers validate the role of the trifluoromethyl group in target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
